molecular formula C18H20ClNO4 B11932995 Norisoboldine hydrochloride CAS No. 5083-84-1

Norisoboldine hydrochloride

Cat. No.: B11932995
CAS No.: 5083-84-1
M. Wt: 349.8 g/mol
InChI Key: POXNVTUOIYRUGG-YDALLXLXSA-N
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Description

Norisoboldine hydrochloride is a prominent isoquinoline alkaloid found in the traditional Chinese medicine Radix Linderae. It has garnered significant attention due to its potential therapeutic properties, particularly in the treatment of rheumatoid arthritis and ulcerative colitis. This compound is known for its ability to modulate various biological pathways, making it a subject of extensive scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Norisoboldine hydrochloride typically involves the extraction of Norisoboldine from Radix Linderae, followed by its conversion to the hydrochloride salt. The extraction process often employs solvents such as methanol or ethanol. The conversion to the hydrochloride salt is achieved by reacting Norisoboldine with hydrochloric acid under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar extraction and conversion processes but on a larger scale. The use of high-performance liquid chromatography (HPLC) is common to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Norisoboldine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of Norisoboldine .

Scientific Research Applications

Norisoboldine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Norisoboldine hydrochloride exerts its effects primarily through the activation of the aryl hydrocarbon receptor (AhR). This activation leads to the modulation of various signaling pathways, including the NAD+/SIRT1/SUV39H1/H3K9me3 pathway. By targeting these pathways, this compound promotes the differentiation of regulatory T cells and attenuates inflammatory responses .

Comparison with Similar Compounds

Uniqueness: Norisoboldine hydrochloride is unique due to its specific activation of the aryl hydrocarbon receptor and its subsequent effects on regulatory T cell differentiation. This distinct mechanism of action sets it apart from other similar compounds .

Properties

CAS No.

5083-84-1

Molecular Formula

C18H20ClNO4

Molecular Weight

349.8 g/mol

IUPAC Name

(6aS)-2,10-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol;hydrochloride

InChI

InChI=1S/C18H19NO4.ClH/c1-22-14-8-11-10(6-13(14)20)5-12-16-9(3-4-19-12)7-15(23-2)18(21)17(11)16;/h6-8,12,19-21H,3-5H2,1-2H3;1H/t12-;/m0./s1

InChI Key

POXNVTUOIYRUGG-YDALLXLXSA-N

Isomeric SMILES

COC1=C(C2=C3[C@H](CC4=CC(=C(C=C42)OC)O)NCCC3=C1)O.Cl

Canonical SMILES

COC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)O)NCCC3=C1)O.Cl

Origin of Product

United States

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